molecular formula C29H24Cl2N4O2S B11084365 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11084365
M. Wt: 563.5 g/mol
InChI Key: SKBJEMLULWWIIA-UHFFFAOYSA-N
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Description

5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, amino, oxoethyl, sulfanyl, methyl, phenyl, and pyridinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with cyanoacetic acid derivatives under controlled conditions to form the cyanoacetamide intermediate. This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE shares structural similarities with other cyanoacetamide derivatives and pyridinecarboxamide compounds.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H24Cl2N4O2S

Molecular Weight

563.5 g/mol

IUPAC Name

5-cyano-6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H24Cl2N4O2S/c1-17-8-6-7-11-24(17)35-28(37)26-18(2)33-29(23(15-32)27(26)19-9-4-3-5-10-19)38-16-25(36)34-22-13-20(30)12-21(31)14-22/h3-14,27,33H,16H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

SKBJEMLULWWIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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